![molecular formula C12H11F3N2 B2415544 3-(二甲氨基)-2-[3-(三氟甲基)苯基]丙烯腈 CAS No. 62738-99-2](/img/structure/B2415544.png)

3-(二甲氨基)-2-[3-(三氟甲基)苯基]丙烯腈

描述

This compound is an organic molecule that contains functional groups such as a dimethylamino group, a trifluoromethyl group, and a phenyl group . These groups are common in many organic compounds and can impart various properties to the molecule.

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving (thio)urea derivatives . Trifluoromethyl ketones (TFMKs) are also used as synthons in the construction of fluorinated pharmacons .Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the presence of the dimethylamino, trifluoromethyl, and phenyl groups. These groups can affect the overall shape and reactivity of the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present. For example, (thio)urea derivatives are known to activate substrates and stabilize developing negative charges in transition states .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a trifluoromethyl group could potentially increase the compound’s lipophilicity .科学研究应用

晶体结构和分子间相互作用

- Z/E-异构和晶体结构:研究了相关化合物 3-[4-(二甲氨基)苯基]-2-(2,4,6-三溴苯基)丙烯腈的 Z 和 E 异构体的晶体结构和二次分子间相互作用。使用 X 射线衍射和密度泛函理论计算来研究这些异构体,揭示了它们的晶体堆积和稳定性的差异 (Tammisetti 等人,2018)。

荧光性质

- 荧光改善:对二甲氨基)芳基丙烯腈衍生物的研究,包括对 2-(苯基)-3-(4-二甲氨基苯基)丙烯腈及其变体的研究,证明了取代基对荧光性质的影响。该研究表明,分子堆积和吡啶基团中氮原子的位置可以显着影响荧光 (Percino 等人,2013)。

新型化合物的合成

- 新型化合物的合成:利用 3-二甲氨基-2-(1H-吲哚-3-羰基)丙烯腈,合成了新型吲哚基嘧啶和其他衍生物。这些化合物在包括药学化学在内的各种应用中具有潜力 (Radwan 等人,2009)。

介晶性质

- 基于查耳酮酯化合物的研究:合成了一系列化合物,包括 3-(3-(4-(二甲氨基)苯基)丙烯酰基)苯基 3-(4-n-烷氧基苯基)丙烯酸酯,以研究介晶性质。这些发现对液晶研究领域具有启示意义 (Sharma & Patel,2017)。

红外光谱和分子结构

- 红外光谱和分子结构分析:使用红外光谱和从头算力场计算研究了相关化合物(如 2-氰基-3,3-双(二甲氨基)丙烯腈)的结构,提供了对这些化合物的分子和两性离子性质的见解 (Binev & Binev,1997)。

光学性质

- 单晶生长和光学性质:生长了给体-π-受体推挽发色团(包括 2-氰基-3-(4-(二甲氨基)苯基)丙烯酸乙酯)的大单晶,并分析了它们的光学性质。这项研究对于光电应用具有重要意义 (Gupta & Singh,2015)。

非线性光吸收

- 非线性光吸收研究:合成了查耳酮衍生物 3-(4-(二甲氨基)苯基)-1-(4-(4-(羟甲基)-1H-1,2,3-三唑-1-基)苯基)丙-2-烯-1-酮,并探索了它的非线性光学性质。该化合物显示出在光学限制器等光学器件应用中的潜力 (Rahulan 等人,2014)。

作用机制

Target of action

Compounds containing a trifluoromethyl group are often used in pharmaceuticals and agrochemicals . The trifluoromethyl group can enhance the biological activity of a compound by improving its lipophilicity and metabolic stability .

Mode of action

Without specific information on “3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylonitrile”, it’s difficult to determine its exact mode of action. The trifluoromethyl group can participate in various types of reactions, including radical trifluoromethylation of carbon-centered radical intermediates .

Biochemical pathways

Trifluoromethylated compounds can affect various biochemical pathways depending on their specific targets .

Pharmacokinetics

The trifluoromethyl group can improve the metabolic stability of a compound, potentially enhancing its bioavailability .

Result of action

Trifluoromethylated compounds can have various effects depending on their specific targets .

Action environment

The action, efficacy, and stability of “3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylonitrile” can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the dimethylamino group, potentially influencing the compound’s interaction with its target .

未来方向

属性

IUPAC Name |

(Z)-3-(dimethylamino)-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3N2/c1-17(2)8-10(7-16)9-4-3-5-11(6-9)12(13,14)15/h3-6,8H,1-2H3/b10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGTHQANSTMIOOQ-CSKARUKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C#N)C1=CC(=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(\C#N)/C1=CC(=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

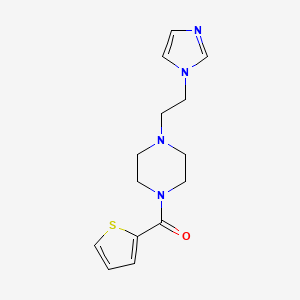

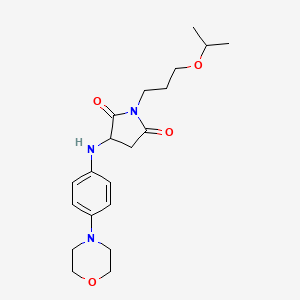

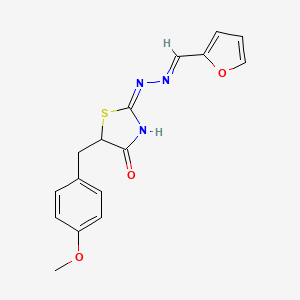

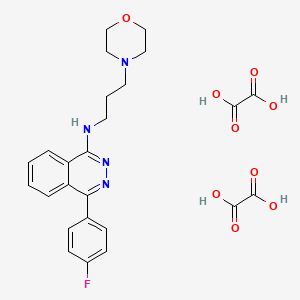

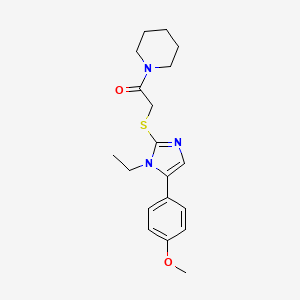

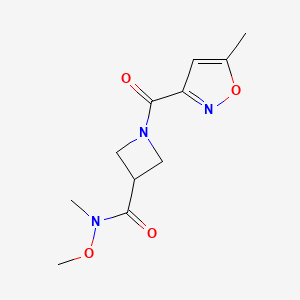

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(furan-2-yl)-2-methoxyethyl]naphthalene-1-carboxamide](/img/structure/B2415463.png)

![3-cinnamyl-9-(4-ethylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2415465.png)

![3-methyl-1-[4-(4-methylbenzenesulfonyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2415466.png)

![3-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2415472.png)